Cas no 18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)
![4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- structure](https://es.kuujia.com/scimg/cas/18426-20-5x500.png)
18426-20-5 structure
Nombre del producto:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Propiedades químicas y físicas
Nombre e identificación
-
- 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
- [11C]-(-)-N-n-Propylnorapomorphine
- R(-)-PROPYLNORAPOMORPHINE HCL
- R(-)-Propylnorapomorphine hydrochloride
- R(?)-NPA hydro
- (6aR)-10,11-dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium chloride
- (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
- R(-)-PROPYLNORAPOMORPHINE HYDROCHLORIDE (R(-)-NPA)
- N-Propylnorapomorphine
- (-)-Propylnorapomorphine
- N-Nor-N-propylapomorphine
- (-)-N-Propylnorapomorphine
- (-)-6-Propylnorapomorphine
- (6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-10,11-diol
- R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
- N-propylnorapomorphine-(+)
- BPBio1_001404
- N-propylnorapomorphine-(-)
- (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol; hydrochloride
- (R) 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- D-027
- CHEMBL538542
- Win-28928
- r(-)-10,11-dihydroxy-N-n-propylnoraporphine
- 18426-20-5
- SKF-76783
- BDBM50007422
- (R)-10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
- PDSP2_001493
- DTXSID50939811
- Propylnorapomorphine
- UNII-NH381P1BR8
- R-N-PROPYLNORAPOMORPHINE
- Q27088028
- Noraporphine-10,11-diol, 6-propyl-
- PDSP1_000853
- cid_11957529
- CHEMBL225230
- BDBM50012994
- CCG-204527
- PDSP2_000840
- Biomol-NT_000080
- PDSP2_000839
- PDSP1_000852
- SDCCGSBI-0050420.P002
- BRD-K13544237-001-01-0
- GTPL969
- Lopac0_000435
- (+)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- (-)-N-porphynorapomorphine
- n-Propylapomorphine
- (-)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- CHEBI:92234
- (9R)-10-propyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,13,15-hexaene-3,4-diol
- SCHEMBL7997518
- NCGC00162153-03
- 10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium(R(-)NPA)
- 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-6-PROPYL-, (6AR)-
- (-)-NPA
- 6-Propylnoraporphine-10,11-diol
- NH381P1BR8
- PDSP1_001509
-
- Renchi: InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
- Clave inchi: BTGAJCKRXPNBFI-OAHLLOKOSA-N
- Sonrisas: CCCN1CCC2=C3C(C4C(O)=C(O)C=CC=4C[C@@H]13)=CC=C2
Atributos calculados
- Calidad precisa: 331.13406
- Masa isotópica única: 295.157
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 2
- Complejidad: 401
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 43.7
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 18
- Xlogp3: 3.2
Propiedades experimentales
- Color / forma: Light white solid
- Denso: 1.232
- Punto de ebullición: 491°Cat760mmHg
- Punto de inflamación: 268°C
- Disolución: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
- PSA: 43.7
- Disolución: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Información de Seguridad
- Wgk Alemania:3
- Condiciones de almacenamiento:2-8°C
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Literatura relevante
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-) Productos relacionados
- 475-67-2(Isocorydine)
- 475-83-2(Nuciferine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 41372-20-7((R)-(-)-Apomorphine Hydrochloride Hemihydrate)
- 23599-69-1((+)-Norisoboldine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 2034564-35-5(methyl N-(4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}phenyl)carbamate)
- 1334149-66-4(1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride)
- 2680682-08-8(tert-butyl N-(7-bromo-1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)carbamate)
Proveedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos
